Enhanced Hydrophilicity vs. Dichloramine-B and Dichloramine-T
The target compound demonstrates a quantifiably lower computed lipophilicity (XLogP3) than its closest non-polar analog, Dichloramine-B, indicating improved aqueous compatibility. This is a critical factor for applications in aqueous media [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | N,N-Dichlorobenzenesulfonamide (Dichloramine-B): XLogP3 ~1.9 (estimated) |
| Quantified Difference | The 4-methoxy substitution reduces XLogP3 by approximately 0.2 units compared to the unsubstituted analog. |
| Conditions | Computed by XLogP3 3.0 algorithm [1]. |
Why This Matters
A lower XLogP3 value suggests better solubility in aqueous reaction systems, which can be a deciding factor for chemists developing homogeneous assays or reactions in polar solvents.
- [1] PubChem. (2026). N,N-Dichloro-4-methoxybenzene-1-sulfonamide (CID 71337693). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/113780-49-7 View Source
